molecular formula C19H28BNO4 B13994033 Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate

Cat. No.: B13994033
M. Wt: 345.2 g/mol
InChI Key: JTKOEAYXZFXARP-UHFFFAOYSA-N
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Description

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate is an organic compound that features a piperidine ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate typically involves the reaction of a piperidine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . Additionally, the piperidine ring can interact with biological targets, potentially influencing receptor activity and enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate is unique due to its combination of a piperidine ring and a boronic ester group This structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis

Properties

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

IUPAC Name

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-2-carboxylate

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-9-8-10-15(13-14)21-12-7-6-11-16(21)17(22)23-5/h8-10,13,16H,6-7,11-12H2,1-5H3

InChI Key

JTKOEAYXZFXARP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3C(=O)OC

Origin of Product

United States

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